molecular formula C24H24N2O B566183 N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide CAS No. 1338925-11-3

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B566183
CAS No.: 1338925-11-3
M. Wt: 356.5 g/mol
InChI Key: GWCQNKRMTGVYIZ-UHFFFAOYSA-N
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Description

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide, commonly known as NNEI, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. NNEI is known for its potent agonist activity at cannabinoid receptors, specifically cannabinoid type 1 and type 2 receptors .

Safety and Hazards

This involves detailing the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Biochemical Analysis

Biochemical Properties

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide interacts with several enzymes and proteins within the cell. It has been found to significantly affect cell wall glucan decomposition and metabolism, cell membrane synthesis, and metabolism . It also has a strong affinity for organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Cellular Effects

The effects of this compound on cells are profound. It causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to key targets within the cell, leading to changes in gene expression . This results in the downregulation of genes related to cell wall glucan catabolic processes, lipid oxidation, modification, and other genes related to the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The mycelium treated with this compound produces a red secretion and exhibits progressive creeping growth

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . It has been found to significantly affect steroid biosynthesis and ABC transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Properties

IUPAC Name

N-naphthalen-1-yl-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCQNKRMTGVYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716467
Record name N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338925-11-3
Record name N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MN-24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MN-24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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